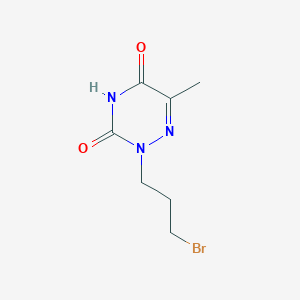
3-Fluoro-1-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-1-methylquinolin-1-ium iodide is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylquinolin-1-ium iodide typically involves the N-alkylation of 3-fluoroquinoline with methyl iodide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-Fluoro-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of tetrahydroquinoline derivatives.
科学的研究の応用
3-Fluoro-1-methylquinolin-1-ium iodide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 3-Fluoro-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Fluoroquinoline: Lacks the methyl and iodide groups, making it less reactive in certain chemical reactions.
1-Methylquinolinium iodide: Lacks the fluorine atom, resulting in different biological activity and chemical properties.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their broad-spectrum antibacterial activity.
Uniqueness
3-Fluoro-1-methylquinolin-1-ium iodide is unique due to the presence of both a fluorine atom and a methyl group, which enhance its reactivity and biological activity. The iodide counterion also contributes to its solubility and stability in various solvents .
特性
CAS番号 |
84078-57-9 |
|---|---|
分子式 |
C10H9FIN |
分子量 |
289.09 g/mol |
IUPAC名 |
3-fluoro-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C10H9FN.HI/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1 |
InChIキー |
PRBBELKSSBMVOW-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)F.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



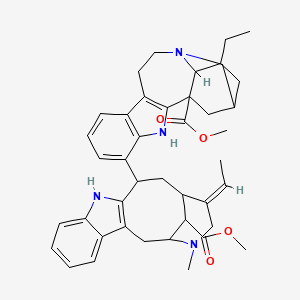
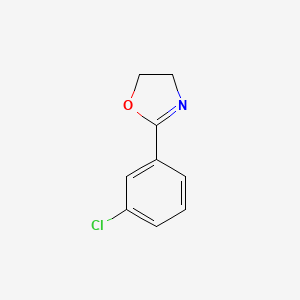
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
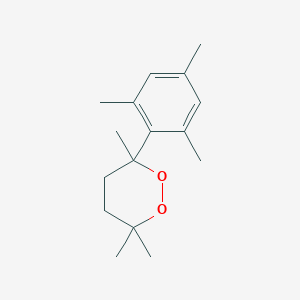
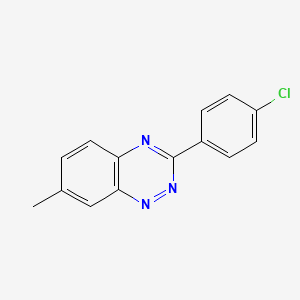
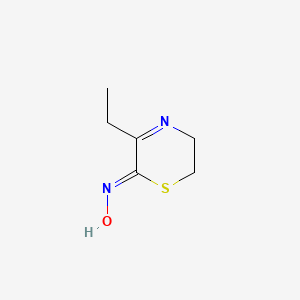
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)
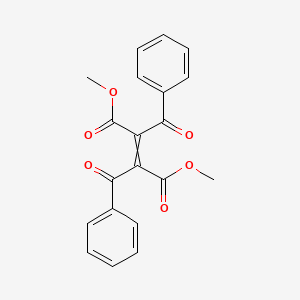
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
